Citrus red 2

Overview

Description

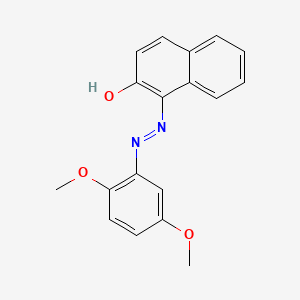

Citrus Red 2 (1-(2,5-dimethoxyphenylazo)-2-naphthol) is a synthetic azo dye primarily used as a color additive for enhancing the appearance of citrus fruits, particularly oranges. It is regulated under strict guidelines, with the U.S. Food and Drug Administration (FDA) permitting a maximum residue limit of 2.0 parts per million (ppm) on the whole fruit . The compound’s molecular structure (C₁₈H₁₆N₂O₃) features a naphthol backbone with methoxy and azo functional groups, contributing to its vibrant red-orange hue.

Preparation Methods

Synthetic Route and Chemical Foundations

Citrus Red 2 belongs to the azo dye family, characterized by the presence of the -N=N- azo group linking two aromatic systems. Its preparation involves two primary steps:

-

Diazotization of 2,5-dimethoxyaniline to form a diazonium salt.

-

Coupling of the diazonium salt with 2-naphthol under alkaline conditions .

The reaction mechanism is summarized as follows:

This pathway is consistent with general azo dye synthesis principles, where aromatic amines are converted to electrophilic diazonium ions that react with electron-rich coupling agents .

Step-by-Step Preparation Protocol

Diazotization of 2,5-Dimethoxyaniline

-

Reagents :

-

Procedure :

Critical Parameters :

-

Temperature control (<10°C) is essential to avoid diazonium salt degradation.

-

Stoichiometric excess of HCl ensures complete protonation and prevents side reactions .

Coupling with 2-Naphthol

-

Reagents :

-

Procedure :

Critical Parameters :

-

Alkaline conditions (pH 10–12) optimize coupling efficiency.

-

Gradual addition of the diazonium salt minimizes side product formation .

Industrial-Scale Synthesis

Industrial production of this compound employs large-scale reactors to accommodate batch processing. Key differences from laboratory methods include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–5 L glassware | 500–10,000 L stainless steel reactors |

| Temperature Control | Ice baths | Jacketed reactors with coolant loops |

| Purification | Vacuum filtration | Centrifugation and rotary evaporation |

| Yield | 60–75% | 85–92% after optimization |

Industrial processes often incorporate continuous flow systems to enhance mixing and heat dissipation, reducing reaction times by 30–40% compared to batch methods .

Purification and Isolation

Post-synthesis, this compound is isolated through:

-

Precipitation : Adjust pH to neutral using dilute HCl, inducing crystallization.

-

Filtration : Collect the solid via vacuum filtration, washing with cold water to remove residual salts .

-

Drying : Lyophilization or oven drying at 50°C yields a dark red powder .

Purity Analysis :

Chemical Reactions Analysis

Reactive Groups and Stability

Citrus Red 2 belongs to three reactive chemical classes, which dictate its interactions with other substances:

| Reactive Group | Associated Risks/Reactions |

|---|---|

| Azo/Diazo compounds | Explosive decomposition when heated; reactions with reducing agents yield aromatic amines. |

| Ethers | Stability under basic conditions but susceptible to cleavage by strong acids. |

| Phenols | Reactivity with bases, oxidizing agents, and electrophilic substitution reactions. |

Reduction

The azo group (-N=N-) undergoes reduction under acidic or enzymatic conditions, breaking the nitrogen-nitrogen double bond to form aromatic amines :

-

Reagents : Sodium dithionite (Na₂S₂O₄) or biological reducing agents.

-

Products : Potentially carcinogenic amines, including 2,5-dimethoxyaniline.

Oxidation

Oxidation is less common but can occur under strong oxidizing conditions, leading to degradation of the azo bond or hydroxyl groups.

-

Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃).

-

Products : Quinones, carboxylic acids, or fragmented aromatic compounds.

Substitution

The aromatic rings undergo electrophilic substitution, particularly at positions activated by methoxy (-OCH₃) and hydroxyl (-OH) groups.

-

Reagents : Nitrating agents (HNO₃), sulfonating agents (H₂SO₄).

-

Products : Nitro- or sulfonated derivatives.

Explosive Decomposition

When heated above 156°C (melting point), this compound decomposes explosively, releasing toxic gases such as nitrogen oxides (NOₓ) and carbon monoxide (CO) .

Hazardous Interactions

This compound reacts violently with:

| Category | Examples of Reactive Agents | Products Formed |

|---|---|---|

| Strong acids | HCl, H₂SO₄ | Toxic gases (e.g., HCl, SO₂) |

| Strong bases | NaOH, KOH | Phenolate salts |

| Oxidizers | Peroxides, chlorates | CO₂, H₂O, NOₓ |

| Reducing agents | Metal hydrides, alkali metals | Flammable gases (e.g., H₂) |

Combustibility

In powder form, this compound forms explosive mixtures in air at concentrations ≥0.1% (w/w) .

Biochemical Interactions

Scientific Research Applications

Citrus Red 2 has several applications in scientific research:

Food Industry: It is primarily used to color the peel of oranges to enhance their visual appeal.

Toxicology Studies: Due to its potential health risks, this compound is often used in toxicology studies to understand its effects on human health and its interaction with biological molecules.

Analytical Chemistry: The compound is used as a reference material in various analytical techniques, including chromatography and spectroscopy, to study its properties and behavior under different conditions.

Mechanism of Action

The mechanism by which Citrus Red 2 exerts its effects involves its interaction with biological molecules. Studies have shown that this compound binds to human serum albumin, a predominant protein in blood plasma, through electrostatic interactions . This binding can lead to changes in the protein’s structure and function, potentially affecting its ability to transport other molecules in the bloodstream. The compound’s carcinogenic potential is linked to its ability to form aromatic amines upon reduction, which can interact with DNA and cause mutations .

Comparison with Similar Compounds

Natural Citrus Pigments

Carotenoids

- Examples : β-carotene, lutein, zeaxanthin.

- Sources : Abundant in citrus peels and pulp (e.g., oranges, lemons, grapefruits) .

- Properties: Chemical Class: Tetraterpenoids. Color Range: Yellow to orange-red. Applications: Natural food colorants, antioxidants, and precursors to vitamin A.

- Key Differences: Carotenoids are heat-stable but degrade under prolonged light exposure. Citrus Red 2, while synthetically stable, lacks nutritional value and is restricted to surface application .

Flavonoids

- Examples : Hesperidin, naringin, quercetin.

- Sources : Citrus peels, juices, and membranes .

- Properties: Chemical Class: Polyphenolic compounds. Color Contribution: Often colorless or pale yellow but contribute to antioxidant activity. Methylated derivatives (e.g., 3'/5'/7-O-methylated flavonoids) exhibit enhanced stability and bioactivity .

- Applications : Used in nutraceuticals, cosmetics, and natural preservatives.

- Key Differences: Flavonoids lack the intense pigmentation of this compound but offer multifaceted health benefits, including anti-inflammatory and anticancer properties .

Phenolic Acids

- Examples : Hydroxybenzoic acid, hydroxycinnamic acid.

- Sources : Citrus peels and byproducts .

- Properties :

- Chemical Class : Aromatic acids with hydroxyl groups.

- Color Contribution : Indirectly influence color via enzymatic browning.

- Applications : Antioxidant additives in food and skincare.

Limonene Derivatives

- Examples : Limonene hydroperoxides.

- Sources : Citrus essential oils (e.g., Citrus reticulata, Citrus sinensis) .

- Properties: Chemical Class: Monoterpenes. Color Contribution: Limited; primarily used for fragrance.

- Applications : Flavoring agents, cleaning products.

- Key Differences : Limonene derivatives are volatile and less pigmented than this compound .

Anthocyanins (in Non-Citrus Contexts)

- Examples : Cyanidin, pelargonidin.

- Sources : Berries, red cabbage.

- Properties :

- Chemical Class : Glycosides of polyhydroxy pigments.

- Color Range : Red to purple.

- Applications : Natural food colorants.

- Key Differences : Anthocyanins are pH-sensitive and degrade in neutral/basic conditions, whereas this compound maintains color stability across pH ranges .

Research Findings and Data

Stability and Performance

- This compound : Exhibits high stability under UV light and storage conditions but is prohibited in EU countries due to safety concerns .

- Natural Pigments: Carotenoids in Citrus sinensis peels show 86.7% retention after 6 months of storage . Flavonoid methylation (e.g., via Citrus reticulata O-methyltransferase) enhances stability by 20–30% .

Market Trends

- Demand for natural colorants (e.g., carotenoid-rich extracts) grew by 8.3% annually from 2020–2025, driven by consumer preference for "clean-label" products .

- This compound usage declined by 15% in the U.S. due to regulatory scrutiny .

Biological Activity

Citrus Red 2, also known as C.I. Solvent Red 80, is a synthetic dye primarily used in the food industry to enhance the color of citrus fruits, particularly oranges. It belongs to the mono-azo group of dyes and is recognized for its vibrant hue and antioxidant properties. Despite its widespread use, concerns regarding its safety and biological activity necessitate a detailed examination of its effects on health and the environment.

This compound is characterized by its chemical structure, which includes a diazo compound framework. This structure contributes to its stability and effectiveness as a coloring agent. The dye's molecular formula is and its chemical structure can be represented as follows:

Antioxidant Properties

This compound exhibits notable antioxidant activity , which is beneficial in combating oxidative stress in biological systems. Studies have indicated that the dye can scavenge free radicals, thereby reducing cellular damage associated with various diseases, including cancer and cardiovascular conditions .

Toxicological Studies

Research into the toxicological effects of this compound has raised concerns regarding its safety for consumption. In animal studies, high doses of the dye have been linked to adverse effects, including potential carcinogenicity. Regulatory bodies have established guidelines for acceptable daily intake (ADI) levels to mitigate risks associated with long-term exposure .

Case Studies

-

Case Study on Antioxidant Activity :

A study published in Food Chemistry evaluated the antioxidant capacity of this compound compared to natural antioxidants found in citrus fruits. Results showed that while this compound has significant antioxidant properties, natural compounds like flavonoids exhibited superior efficacy in scavenging free radicals . -

Toxicity Assessment :

A comprehensive toxicity assessment was conducted on this compound, revealing that at high concentrations, it may induce genotoxic effects in vitro. This study emphasized the need for caution in its application within food products .

Health Benefits and Risks

The potential health benefits of this compound stem from its antioxidant properties, which may contribute to improved heart health and reduced inflammation. However, the risks associated with its consumption cannot be overlooked:

- Benefits :

- Risks :

Comparative Analysis of this compound with Natural Dyes

| Property | This compound | Natural Dyes (e.g., Annatto) |

|---|---|---|

| Source | Synthetic | Plant-derived |

| Antioxidant Activity | Moderate | High |

| Safety Profile | Concerns over carcinogenicity | Generally recognized as safe |

| Color Stability | High | Variable |

Q & A

Q. Basic: What experimental designs are optimal for assessing Citrus Red 2's phytotoxic or beneficial effects on citrus plants?

Answer:

A split-plot randomized design is recommended, where this compound application methods (e.g., foliar spray, soil drench) serve as main plots and citrus cultivars as sub-plots. Include replication (minimum 4–6 replicates per treatment) to account for environmental variability . Control groups should receive inert formulations to isolate this compound-specific effects. For longitudinal studies, measure physiological parameters (e.g., chlorophyll content, root biomass) every 6–8 weeks using standardized protocols like CI-600 root imaging systems for belowground analysis .

Q. Basic: Which methodologies ensure accurate quantification of this compound uptake and translocation in citrus tissues?

Answer:

Use HPLC-MS/MS paired with isotopic labeling (e.g., deuterated this compound) to track uptake kinetics. Sample leaves, stems, and roots at multiple timepoints post-application, ensuring tissue homogenization in liquid nitrogen to preserve metabolite integrity. For spatial resolution, employ autoradiography or confocal microscopy with fluorescently tagged analogs . Normalize data to tissue dry weight and include solvent extraction controls to correct for background interference .

Q. Advanced: How do rootstock-scion interactions modulate this compound’s metabolic pathways under Huanglongbing (HLB) pressure?

Answer:

Evaluate grafted plants (e.g., ‘Valencia’ scion on diverse rootstocks) in HLB-endemic field trials. Measure this compound’s degradation products (e.g., aromatic amines) in phloem sap using microsampling techniques and correlate with HLB tolerance markers (e.g., callose deposition). Rootstocks like ‘US-942’ or ‘Swingle citrumelo’ may alter xylem pH, affecting this compound solubility and systemic distribution. Use RNA-seq to identify rootstock-induced genes (e.g., cytochrome P450s) involved in compound detoxification .

Q. Advanced: What statistical frameworks resolve contradictions in this compound efficacy across soil types?

Answer:

Apply mixed-effects models to partition variance between soil properties (e.g., pH, organic matter) and treatment effects. For example, in sandy vs. clay soils, use ANCOVA to test this compound’s interaction with soil texture on nutrient uptake. Pair this with principal component analysis (PCA) to identify latent variables (e.g., cation exchange capacity) confounding results. Data should be validated through multi-location trials with soil metadata archived for reproducibility .

Q. Basic: Which environmental variables must be controlled in this compound efficacy trials?

Answer:

Standardize light intensity (≥600 μmol/m²/s), temperature (25–30°C day/18–22°C night), and irrigation (soil moisture at 60–70% field capacity) to minimize abiotic stress artifacts. Monitor atmospheric CO₂ and ozone levels, as these can alter stomatal uptake rates. For field studies, select sites with homogeneous soil profiles and document microclimate data (e.g., VPD, rainfall) using IoT sensors .

Q. Advanced: How can multi-omics approaches elucidate this compound’s role in pathogen defense signaling?

Answer:

Integrate metabolomics (LC-QTOF-MS) and transcriptomics (Nanopore sequencing) to map this compound-induced pathways in Candidatus Liberibacter asiaticus-infected trees. Focus on salicylic acid/jasmonate cross-talk and reactive oxygen species (ROS) bursts. Use gene co-expression networks (e.g., WGCNA) to identify hub genes (e.g., NPR1, PR proteins) synergizing with this compound. Validate via CRISPR-edited citrus lines silencing candidate genes .

Q. Basic: What are best practices for replicating this compound studies across disparate growing conditions?

Answer:

Adopt FAIR data principles : share raw datasets (e.g., spectral libraries, soil assays) in repositories like Zenodo with DOI tagging. Use controlled-environment chambers for preliminary trials, then validate in ≥3 field sites with divergent agroclimatic profiles (e.g., Florida flatwoods vs. California alluvial soils). Publish detailed propagation protocols (e.g., rootstock grafting methods) to mitigate genotype × environment noise .

Q. Advanced: Can this compound synergize with microbial consortia to enhance citrus rhizosphere resilience?

Answer:

Test combinatorial treatments of this compound and PGPR (e.g., Bacillus subtilis, Trichoderma harzianum) in microbiome-manipulated gnotobiotic systems . Analyze rhizosphere metagenomes (shotgun sequencing) and root exudate profiles (GC-MS) to identify keystone taxa and metabolites (e.g., siderophores, ACC deaminase) that enhance this compound bioavailability. Use structural equation modeling (SEM) to disentangle direct vs. microbiota-mediated effects .

Q. Methodological Notes

- Data Contradiction Analysis : Employ Bayesian hierarchical models to weight evidence from conflicting studies, incorporating prior distributions based on soil type or cultivar susceptibility .

- Ethical Compliance : Adhere to OECD Guidelines 208 (terrestrial plant tests) for ecotoxicological assessments of this compound .

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUABKCEXOMRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024838 | |

| Record name | C.I. Solvent Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992), Orange to yellow or dark red solid; [CAMEO] Red crystalline solid; [MSDSonline] | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citrus Red 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Partially soluble in ethanol and vegetable oils | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRUS RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange to yellow solid or dark red powder (NTP, 1992), Crystals | |

CAS No. |

6358-53-8 | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Solvent Red 80 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrus Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRUS RED NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QE5Y68984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRUS RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

311 to 315 °F (NTP, 1992), 156 °C | |

| Record name | CITRUS RED NO. 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRUS RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.